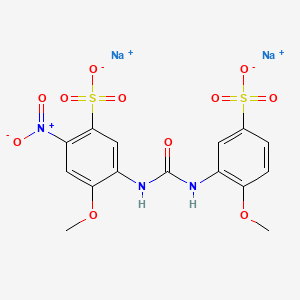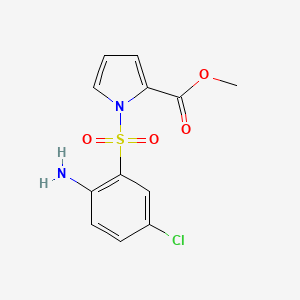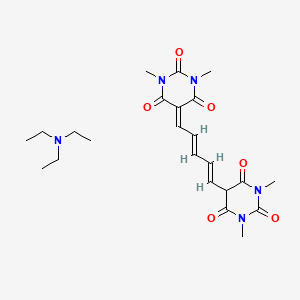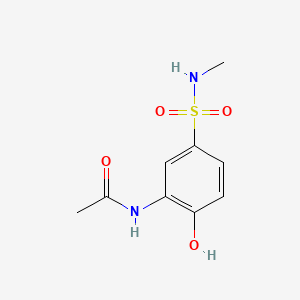
4-Methoxy-5-((((2-methoxy-5-sulphophenyl)amino)carbonyl)amino)-2-nitrobenzenesulphonic acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-5-((((2-methoxy-5-sulphophenyl)amino)carbonyl)amino)-2-nitrobenzenesulphonic acid, sodium salt is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as methoxy, sulphophenyl, and nitro groups. It is commonly used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-5-((((2-methoxy-5-sulphophenyl)amino)carbonyl)amino)-2-nitrobenzenesulphonic acid, sodium salt involves multiple steps, each requiring specific reaction conditions. The process typically begins with the nitration of a suitable aromatic compound, followed by sulfonation and methoxylation reactions. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency. The use of advanced technologies such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common to monitor the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-5-((((2-methoxy-5-sulphophenyl)amino)carbonyl)amino)-2-nitrobenzenesulphonic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides and sulfones.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or hydrogen gas, resulting in the formation of amines and other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), hydrogen gas (H₂)
Substitution: Sodium hydroxide (NaOH), hydrochloric acid (HCl)
Major Products Formed
Scientific Research Applications
4-Methoxy-5-((((2-methoxy-5-sulphophenyl)amino)carbonyl)amino)-2-nitrobenzenesulphonic acid, sodium salt is widely used in scientific research due to its versatile chemical properties. Some of its key applications include:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical assays and as a marker for specific biological processes.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-5-((((2-methoxy-5-sulphophenyl)amino)carbonyl)amino)-2-nitrobenzenesulphonic acid, sodium salt involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-5-((((2-methoxy-5-sulphophenyl)amino)carbonyl)amino)-2-nitrobenzenesulphonic acid
- 4-Methoxy-5-((((2-methoxy-5-sulphophenyl)amino)carbonyl)amino)-2-nitrobenzenesulphonic acid, potassium salt
Uniqueness
Compared to similar compounds, 4-Methoxy-5-((((2-methoxy-5-sulphophenyl)amino)carbonyl)amino)-2-nitrobenzenesulphonic acid, sodium salt is unique due to its specific sodium salt form, which influences its solubility, reactivity, and overall chemical behavior. This uniqueness makes it particularly valuable in applications where these properties are critical.
Properties
CAS No. |
84787-95-1 |
|---|---|
Molecular Formula |
C15H13N3Na2O11S2 |
Molecular Weight |
521.4 g/mol |
IUPAC Name |
disodium;4-methoxy-5-[(2-methoxy-5-sulfonatophenyl)carbamoylamino]-2-nitrobenzenesulfonate |
InChI |
InChI=1S/C15H15N3O11S2.2Na/c1-28-12-4-3-8(30(22,23)24)5-9(12)16-15(19)17-10-6-14(31(25,26)27)11(18(20)21)7-13(10)29-2;;/h3-7H,1-2H3,(H2,16,17,19)(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 |
InChI Key |
DACXLTXHUFXWMS-UHFFFAOYSA-L |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)[O-])NC(=O)NC2=CC(=C(C=C2OC)[N+](=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-methoxycarbonylphosphinic acid](/img/structure/B12725026.png)
![2-[[3-(Acetoxy)-2-[(acetoxy)methyl]-2-(hydroxymethyl)propoxy]methyl]-2-[(acetoxy)methyl]propane-1,3-diyl diacetate](/img/structure/B12725027.png)







